Cas no 894024-13-6 (4-acetyl-N-1-(3-methoxyphenyl)-5-oxopyrrolidin-3-ylpiperazine-1-carboxamide)

4-Acetyl-N-1-(3-methoxyphenyl)-5-oxopyrrolidin-3-ylpiperazine-1-carboxamide is a synthetic organic compound featuring a pyrrolidinone core linked to a piperazine carboxamide moiety with an acetyl substituent. Its structural complexity and functional groups make it a valuable intermediate in medicinal chemistry, particularly for the development of pharmacologically active molecules. The presence of both acetyl and methoxyphenyl groups enhances its potential for selective binding interactions, while the pyrrolidinone scaffold contributes to conformational rigidity. This compound is suited for research applications in drug discovery, offering versatility in derivatization for targeting specific biological pathways. Its well-defined synthetic route ensures reproducibility for laboratory-scale and industrial use.
4-acetyl-N-1-(3-methoxyphenyl)-5-oxopyrrolidin-3-ylpiperazine-1-carboxamide structure
894024-13-6 structure
Product Name:4-acetyl-N-1-(3-methoxyphenyl)-5-oxopyrrolidin-3-ylpiperazine-1-carboxamide
CAS No:894024-13-6
MF:C18H24N4O4
MW:360.407564163208
CID:5515187
Update Time:2025-05-21

4-acetyl-N-1-(3-methoxyphenyl)-5-oxopyrrolidin-3-ylpiperazine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-Piperazinecarboxamide, 4-acetyl-N-[1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-
    • 4-acetyl-N-1-(3-methoxyphenyl)-5-oxopyrrolidin-3-ylpiperazine-1-carboxamide
    • Inchi: 1S/C18H24N4O4/c1-13(23)20-6-8-21(9-7-20)18(25)19-14-10-17(24)22(12-14)15-4-3-5-16(11-15)26-2/h3-5,11,14H,6-10,12H2,1-2H3,(H,19,25)
    • InChI Key: WIDHKDPGDYEONK-UHFFFAOYSA-N
    • SMILES: N1(C(NC2CC(=O)N(C3=CC=CC(OC)=C3)C2)=O)CCN(C(C)=O)CC1

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Additional information on 4-acetyl-N-1-(3-methoxyphenyl)-5-oxopyrrolidin-3-ylpiperazine-1-carboxamide

Professional Introduction to 4-acetyl-N-1-(3-methoxyphenyl)-5-oxopyrrolidin-3-ylpiperazine-1-carboxamide (CAS No. 894024-13-6)

4-acetyl-N-1-(3-methoxyphenyl)-5-oxopyrrolidin-3-ylpiperazine-1-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number 894024-13-6, represents a class of molecules that are being extensively studied for their potential therapeutic applications. The intricate structure of this compound, featuring a piperazine core, an acetyl group, and a pyrrolidinone moiety, makes it a promising candidate for further investigation in medicinal chemistry.

The chemical structure of 4-acetyl-N-1-(3-methoxyphenyl)-5-oxopyrrolidin-3-ylpiperazine-1-carboxamide is characterized by its high degree of functionalization. The presence of the acetyl group at the 4-position and the N-1-(3-methoxyphenyl) substituent at the piperazine ring suggests that this compound may exhibit unique pharmacological properties. These features are particularly interesting because they can influence the compound's solubility, bioavailability, and interactions with biological targets.

In recent years, there has been a growing interest in developing novel therapeutic agents that target neurological disorders. Piperazine derivatives have been extensively studied for their potential to interact with various neurotransmitter receptors and ion channels. The compound in question, 4-acetyl-N-1-(3-methoxyphenyl)-5-oxopyrrolidin-3-ylpiperazine-1-carboxamide, is believed to possess properties that make it a suitable candidate for further exploration in this area. Specifically, its structural features may allow it to modulate the activity of receptors involved in conditions such as depression, anxiety, and neurodegenerative diseases.

One of the most compelling aspects of this compound is its potential to serve as a scaffold for the development of new drugs. The piperazine ring is a well-known pharmacophore that can interact with a variety of biological targets, including serotonin receptors, dopamine receptors, and histamine receptors. The acetyl group and the 5-oxopyrrolidinone moiety further enhance its structural complexity and may contribute to its binding affinity and selectivity. These features make it an attractive candidate for structure-based drug design and virtual screening.

The synthesis of 4-acetyl-N-1-(3-methoxyphenyl)-5-oxopyrrolidin-3-ylpiperazine-1-carboxamide involves multiple steps that require precise control over reaction conditions. The process typically begins with the preparation of the pyrrolidinone ring, followed by functionalization at the nitrogen atom and subsequent introduction of the acetyl group. Each step must be carefully optimized to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and protecting group strategies, are often employed to achieve the desired product.

The pharmacological evaluation of 4-acetyl-N-1-(3-methoxyphenyl)-5-oxopyrrolidin-3-ylpiperazine-1-carboxamide has revealed several interesting properties. Initial studies have shown that this compound exhibits moderate affinity for certain serotonin receptors, suggesting potential activity in treating mood disorders. Additionally, its interaction with other neurotransmitter systems has been explored, providing insights into its possible mechanisms of action. These findings are particularly noteworthy because they highlight the compound's potential as a lead molecule for further drug development.

In recent years, computational methods have become increasingly important in drug discovery research. Molecular modeling techniques have been used to predict the binding modes of 4-acetyl-N-1-(3-methoxyphenyl)-5-oxopyrrolidin-3-ylpiperazine-1-carboxamide to various biological targets. These studies have provided valuable insights into how this compound interacts with its intended receptors and have helped guide the design of more potent derivatives. By leveraging computational tools alongside experimental data, researchers can accelerate the discovery process and identify promising candidates for clinical development.

The development of novel therapeutic agents is a complex and multifaceted process that requires collaboration across multiple disciplines. Chemists play a crucial role in designing and synthesizing new molecules like 4-acetyl-N-1-(3-methoxyphenyl)-5-oxopyrrolidin-3-y-piperazine-la carboxamide (CAS No. 89402413). Biologists provide essential insights into how these compounds interact with biological systems, while pharmacologists evaluate their efficacy and safety profiles. This interdisciplinary approach is essential for translating laboratory discoveries into effective treatments for patients.

The future prospects for 4-acetyl-N-la(31 methoxyphenyI)-a oxopyrrolidinyI-piperazine-la carboxamide are promising. Further research is needed to fully elucidate its pharmacological profile and to identify potential therapeutic applications. Preclinical studies will be essential to evaluate its safety and efficacy before it can be considered for clinical trials. As our understanding of neurological disorders continues to grow, compounds like this one may play an important role in developing new treatments that improve patient outcomes.

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